1,3-Di(piperidin-1-yl)propane-1,3-dione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

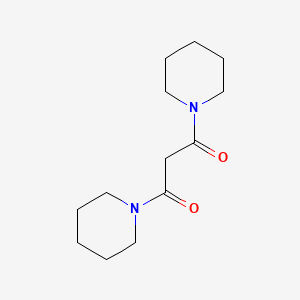

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-di(piperidin-1-yl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUHZFJGULSMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368147 | |

| Record name | 1,3-Di(piperidin-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54561-77-2 | |

| Record name | 1,3-Di(piperidin-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Di Piperidin 1 Yl Propane 1,3 Dione

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Determination of Molecular Geometry and Conformation

The precise determination of bond lengths, bond angles, and torsion angles for 1,3-di(piperidin-1-yl)propane-1,3-dione would necessitate experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction. In the absence of such specific data, a detailed quantitative analysis of its molecular geometry and the exact conformation of the piperidine (B6355638) rings and the propanedione linker cannot be provided.

It is well-established that piperidine rings typically adopt a stable chair conformation to minimize steric strain. It is plausible that the two piperidine rings in this compound would also exhibit this conformation. However, the specific puckering parameters and the relative orientation of the two rings would be influenced by the nature of the dione (B5365651) linker and the crystal packing forces, which remain undetermined without experimental data.

Computational Chemistry and Theoretical Investigations of 1,3 Di Piperidin 1 Yl Propane 1,3 Dione

Reaction Mechanism Elucidation through Computational Modeling

Information on related but structurally distinct molecules, such as 1,3-Bis(4-piperidyl)propane, exists but cannot be used to describe the specific properties and computational behavior of 1,3-Di(piperidin-1-yl)propane-1,3-dione due to significant differences in their chemical structures.

Investigation of Reaction Pathways and Transition States

Theoretical chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the elucidation of reaction mechanisms.

The formation of 1,3-dicarbonyl compounds often proceeds through reactions like the Claisen condensation. Theoretical studies on similar condensation reactions, such as the piperidine-catalyzed Knoevenagel condensation, reveal the intricate steps involved. For instance, a study on the Knoevenagel condensation between acetylacetone (B45752) and benzaldehyde (B42025) catalyzed by piperidine (B6355638) detailed a multi-step pathway. nih.govacs.orgresearchgate.net The mechanism was found to involve the formation of a carbinolamine intermediate, followed by its decomposition to an iminium ion, which was identified as the rate-determining step. nih.govacs.orgresearchgate.net Subsequent attack by an enolate and elimination of the piperidine catalyst leads to the final product. nih.govacs.orgresearchgate.net

By analogy, a theoretical investigation into the formation of this compound would likely involve modeling the nucleophilic acyl substitution reaction between a piperidine derivative and a malonic acid derivative. DFT calculations would be employed to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate the energies of these species to construct a reaction energy profile.

Identify the key transition states and determine the activation energies for each step.

Analyze the electronic structure of the transition states to understand the nature of bond formation and cleavage.

Such studies often utilize various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311+G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov The inclusion of solvent models is also crucial to simulate reaction conditions more realistically.

Thermodynamic and Kinetic Analyses of Formation and Transformation Reactions

Building upon the investigation of reaction pathways, computational methods provide quantitative data on the thermodynamics and kinetics of chemical processes.

A comprehensive kinetic and thermodynamic analysis would typically involve the parameters outlined in the table below, which are routinely calculated in computational studies of reaction mechanisms.

| Parameter | Description | Significance |

| ΔH | Enthalpy of reaction | Indicates whether a reaction is exothermic or endothermic. |

| ΔS | Entropy of reaction | Reflects the change in disorder during the reaction. |

| ΔG | Gibbs free energy of reaction | Determines the spontaneity of the reaction. |

| Ea / ΔG‡ | Activation energy | The energy barrier that must be overcome for the reaction to occur; determines the reaction rate. |

These computational analyses provide a molecular-level understanding of the factors governing the synthesis and potential transformations of this compound, guiding the optimization of reaction conditions.

Molecular Modeling and Docking Studies of Related Ligand-Receptor Interactions

Molecular modeling and docking are indispensable tools in drug discovery and medicinal chemistry for predicting how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. These in silico techniques help in identifying potential therapeutic targets and in the rational design of more potent and selective molecules.

Computational studies on various piperidine-containing compounds have demonstrated their potential to interact with a range of biological targets, including receptors and enzymes. nih.govnih.gov For instance, piperidine and piperazine-based compounds have been investigated as ligands for the sigma 1 receptor (S1R), a target relevant to neurological disorders. nih.gov Similarly, derivatives of cyclohexane-1,3-dione have been studied as potential inhibitors of c-Met kinase, an enzyme implicated in cancer. nih.govresearchgate.netacs.org These studies provide a framework for how this compound could be investigated.

A typical molecular docking workflow involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D conformation of the ligand, in this case, this compound.

Docking Simulation: Using a docking algorithm to predict the preferred binding orientation and conformation of the ligand within the receptor's active site.

Scoring and Analysis: Evaluating the predicted binding poses using a scoring function that estimates the binding affinity.

Analysis of Binding Sites and Interaction Modes

The primary output of a docking study is the predicted binding pose of the ligand in the receptor's active site. Analysis of this pose reveals the specific interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the basis of molecular recognition.

Key interaction modes typically identified include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein. The carbonyl groups of the 1,3-dione moiety and the nitrogen atoms of the piperidine rings could act as hydrogen bond acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the aliphatic parts of the piperidine rings and the propane (B168953) linker) and hydrophobic amino acid residues in the binding pocket.

Ionic Interactions (Salt Bridges): If the piperidine nitrogen atoms are protonated, they can form strong electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785). nih.gov

π-Cation Interactions: The protonated piperidine ring can interact favorably with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

In a study of piperidine-based ligands binding to the S1R, docking revealed that the protonated piperidine nitrogen formed a salt bridge with glutamate and aspartate residues in the active site. nih.gov The following table illustrates the types of interacting residues and interaction modes that might be identified in a docking study of a hypothetical complex involving a this compound analog.

| Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction |

| Piperidine Ring (protonated) | Asp, Glu | Ionic Interaction / Salt Bridge |

| Piperidine Ring (protonated) | Phe, Tyr, Trp | π-Cation Interaction |

| Carbonyl Oxygen (dione) | Ser, Thr, Asn, Gln | Hydrogen Bond |

| Propane Linker / Piperidine CH2 | Val, Leu, Ile, Ala | Hydrophobic Interaction |

This detailed analysis of binding interactions is fundamental for structure-activity relationship (SAR) studies and for guiding the chemical modification of the ligand to improve its binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose and to explore the conformational flexibility of both the ligand and the receptor.

An MD simulation of a ligand-receptor complex, such as one involving a this compound analog, would typically be run for tens to hundreds of nanoseconds. nih.govrsc.org The analysis of the simulation trajectory can provide valuable information:

Stability of the Binding Pose: The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored throughout the simulation. A stable RMSD value suggests that the ligand remains bound in its initial docked conformation.

Conformational Flexibility: MD simulations reveal the flexibility of different parts of the ligand and the protein. The propane linker in this compound would likely exhibit significant conformational freedom, which could be important for adapting to the shape of the binding site.

Interaction Stability: The persistence of key interactions, such as hydrogen bonds, identified in the docking study can be tracked over the course of the simulation. This helps to distinguish transient interactions from stable, important ones.

Binding Free Energy Calculations: Advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. rsc.org

The results from MD simulations provide a more realistic and detailed picture of the ligand-receptor interaction, complementing the findings from molecular docking and aiding in the confident selection of promising lead compounds for further experimental validation.

Reactivity and Chemical Transformations of 1,3 Di Piperidin 1 Yl Propane 1,3 Dione

Tautomerism and Isomerization Processes within the β-Diketone Moiety

A hallmark of β-dicarbonyl compounds is their ability to exist as a mixture of keto and enol tautomers in a dynamic equilibrium. nih.govsemanticscholar.org For 1,3-di(piperidin-1-yl)propane-1,3-dione, this equilibrium involves the interconversion between the diketo form and the more conjugated keto-enol form. The presence of the active methylene (B1212753) group flanked by two carbonyl groups facilitates the migration of a proton to one of the carbonyl oxygens, resulting in the formation of a carbon-carbon double bond and a hydroxyl group.

The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the electronic nature of the substituents on the carbonyl groups. In the case of this compound, the electron-donating nature of the piperidine (B6355638) nitrogen atoms can influence the electron density of the carbonyl groups, thereby affecting the relative stability of the tautomers. While specific studies on the tautomeric ratio of this particular compound are not extensively documented, analogous β-diketone systems have been shown to favor the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation. researchgate.net

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium |

| Solvent Polarity | Nonpolar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar solvents can stabilize the keto form. |

| Temperature | Changes in temperature can shift the equilibrium, with the direction of the shift depending on the thermodynamics of the tautomerization. |

| pH | The acidity or basicity of the medium can significantly impact the tautomeric equilibrium by influencing protonation and deprotonation steps. |

| Substituent Effects | Electron-withdrawing or -donating groups attached to the carbonyl carbons can alter the acidity of the α-protons and the stability of the enol form. |

Reactions of the Dicarbonyl Functionality

The dicarbonyl portion of this compound is the primary site for a variety of chemical reactions, including condensations, metal chelation, and its use in dynamic chemical systems.

The methylene protons situated between the two carbonyl groups of this compound are notably acidic. This acidity allows for the formation of a stable enolate anion, which can act as a nucleophile in various condensation reactions. A prominent example is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine itself. nih.govresearchgate.net

In a typical Knoevenagel reaction involving this compound, the enolate would attack the carbonyl carbon of an aldehyde or ketone, leading to a new carbon-carbon bond. Subsequent dehydration of the resulting aldol-type adduct would yield a more conjugated product. The reactivity in these condensations is influenced by the reaction conditions and the nature of the electrophilic partner. acs.orgmdpi.com

The β-diketone moiety of this compound is an excellent chelating agent for a wide range of metal ions. nih.gov Upon deprotonation of the active methylene group, the resulting enolate anion can coordinate to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring. This bidentate coordination is a common feature in the coordination chemistry of β-diketonates.

The reversible nature of certain reactions involving the dicarbonyl functionality makes β-diketones valuable building blocks in the field of dynamic covalent chemistry. nih.govnih.gov This area of chemistry focuses on the formation of covalent bonds that can be reversibly broken and reformed, allowing for the creation of adaptive and self-healing materials. The enamine-enone equilibrium, which can be established between β-diketones and amines, is one such dynamic covalent reaction.

While specific applications of this compound in dynamic covalent chemistry are not widely reported, its structure suggests potential for the formation of dynamic polymer networks. The dicarbonyl unit could react with polyamines to form crosslinked materials where the linkages are reversible, imparting properties such as recyclability and stimuli-responsiveness to the resulting polymers. nih.gov

Transformations Involving the Piperidine Nitrogen Atoms

The nitrogen atoms of the two piperidine rings in this compound are nucleophilic and can participate in a variety of chemical transformations, including alkylation and acylation reactions.

The piperidine nitrogen atoms, being secondary amides, can undergo N-alkylation with suitable alkylating agents, such as alkyl halides. rsc.orgmdpi.com This reaction typically proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The reaction conditions, including the choice of base and solvent, can influence the efficiency of the alkylation process.

Similarly, N-acylation can be achieved by reacting this compound with acylating agents like acyl chlorides or anhydrides. nih.govresearchgate.net This reaction leads to the formation of an imide functionality. The reactivity of the piperidine nitrogen in these transformations can be modulated by the electronic environment within the molecule.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Functional Group Transformation |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Piperidine Amide → N-Alkyl Piperidine Amide |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Piperidine Amide → N-Acyl Piperidine Amide (Imide) |

Participation in Cyclization and Ring-Opening Pathways

The structural arrangement of this compound, featuring two piperidine rings linked to a central dicarbonyl moiety, provides a template for diverse cyclization reactions. These transformations are often contingent on the reaction conditions and the nature of the reacting partners, leading to the formation of various heterocyclic systems.

One area of investigation involves the use of β-ketothioamides, which share structural similarities with the subject compound, as precursors in the synthesis of heterocyclic compounds. For instance, research has demonstrated that β-ketothioamides can undergo cyclization with β-nitrostyrene in the presence of a piperidine catalyst to yield tetrasubstituted dihydrothiophenes. nih.gov This suggests the potential for the piperidine moieties within this compound to facilitate or participate in analogous cyclization pathways.

Furthermore, studies on α-keto amides have revealed their utility as precursors for generating heterocyclic structures through cycloaddition reactions. universityofgalway.ie The reaction of α-keto amides with various reagents can lead to the formation of complex bicyclic nuclei, such as isoxazolopyrrolidinones and piperazin-5-one nitrones. universityofgalway.ie These findings open avenues for exploring similar intramolecular or intermolecular cycloadditions involving the dicarbonyl and amide functionalities of this compound.

The following table summarizes representative cyclization reactions involving related β-dicarbonyl and amide structures, highlighting the potential pathways for this compound.

| Reactant(s) | Catalyst/Conditions | Product Type |

| β-Ketothioamide, β-Nitrostyrene | Piperidine | Tetrasubstituted Dihydrothiophene |

| α-Keto amide derivatives | Thermal or Catalytic | Isoxazolopyrrolidinones, Piperazin-5-one nitrones |

Ring-opening reactions of the piperidine rings themselves, while less explored for this specific compound, could potentially be induced under harsh conditions, such as strong acid or base catalysis, or through reactions that specifically target the C-N bonds of the heterocyclic rings.

Fragmentation and Rearrangement Processes of the Propane-1,3-dione Scaffold

The propane-1,3-dione scaffold of this compound is susceptible to fragmentation and rearrangement reactions, which are common for β-dicarbonyl compounds and amides.

Mass spectrometry studies of amides, particularly those containing a piperidine ring (piperamides), have shown that a characteristic fragmentation pattern involves the cleavage of the amide bond (N-CO). nih.gov This α-cleavage is often a preferred pathway, especially in α,β-unsaturated carbonyl amides, leading to the formation of acylium cations and the loss of the amine or lactam moiety as a neutral fragment. nih.gov For this compound, this would imply a potential fragmentation pathway involving the cleavage of one or both of the piperidine-carbonyl bonds.

Rearrangement reactions of β-ketoamides can be facilitated through various synthetic methodologies. One such method involves a nih.govnih.gov-sigmatropic sulfonium (B1226848) rearrangement, which allows for the synthesis of enantioenriched β-ketoamides from unfunctionalized amide substrates. nih.gov This type of rearrangement highlights the potential for the dicarbonyl framework of this compound to undergo skeletal reorganization under specific catalytic conditions.

The Beckmann rearrangement offers another potential pathway for the transformation of related structures. This reaction converts ketones into amides via an oxime intermediate, typically catalyzed by an acid. wjpmr.commasterorganicchemistry.com While not a direct rearrangement of the dione (B5365651) itself, it points to the broader chemical space of rearrangements accessible to carbonyl-containing compounds.

The table below outlines key fragmentation and rearrangement processes relevant to the this compound structure.

| Process | Key Feature | Potential Outcome for this compound |

| Fragmentation | N-CO bond cleavage (α-cleavage) | Formation of acylium cations and piperidine fragments. |

| Rearrangement | nih.govnih.gov-Sigmatropic sulfonium rearrangement | Skeletal reorganization of the β-ketoamide structure. |

| Rearrangement | Beckmann-type rearrangement | Transformation of a carbonyl group into an amide-like structure within a more complex reaction sequence. |

Further research into these reaction pathways will undoubtedly provide a more comprehensive understanding of the chemical reactivity of this compound and its potential applications in synthetic organic chemistry.

Advanced Research Applications and Future Perspectives in Chemical Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The intrinsic reactivity of the 1,3-dicarbonyl moiety makes 1,3-Di(piperidin-1-yl)propane-1,3-dione a valuable and versatile building block in synthetic organic chemistry. The presence of two carbonyl groups and an acidic central methylene (B1212753) group allows for a wide range of chemical transformations, enabling the construction of intricate molecular frameworks.

Precursors for Advanced Heterocyclic Architectures

β-Diketones are well-established precursors for the synthesis of a diverse array of heterocyclic compounds, a cornerstone of medicinal and materials chemistry. nih.govresearchgate.net The reactivity of the 1,3-dione system allows for condensation reactions with various dinucleophiles to form rings. For instance, reactions with hydrazine derivatives can yield pyrazoles, while amidines can lead to pyrimidines. The piperidine (B6355638) substituents on this compound can influence the electronic properties and steric environment of the dione (B5365651), potentially modulating the regioselectivity and efficiency of these cyclization reactions. The piperidine rings themselves represent important heterocyclic motifs found in numerous natural products and pharmaceuticals. nih.gov The use of this compound as a precursor allows for the direct incorporation of these valuable piperidine units into more complex heterocyclic systems, streamlining synthetic pathways and providing rapid access to novel chemical entities with potential biological activity.

Key Intermediates in Multi-Step Synthetic Sequences

The strategic importance of a molecule in organic synthesis is often defined by its role as a key intermediate in a multi-step reaction sequence. libretexts.org The synthesis of complex natural products and active pharmaceutical ingredients frequently involves the assembly of smaller, functionalized fragments. The structural analogue, 1,3-di((R)-piperidin-2-yl)propan-2-one, serves as the core structure of the bis-piperidine alkaloid (–)-anaferine, highlighting the significance of such bis-piperidine propane (B168953) frameworks in natural product synthesis. mdpi.com In a total synthesis, a protected derivative of this structure was a crucial intermediate that was carried through several steps before deprotection yielded the final natural product. mdpi.com Similarly, this compound can be envisioned as a critical intermediate in diversity-oriented synthesis. Its symmetrical nature and multiple reaction sites (two carbonyls, one active methylene, and two piperidine nitrogens) allow it to be selectively functionalized, leading to a library of complex derivatives from a single, common core. This approach is highly valuable in drug discovery, where the rapid generation of structurally diverse molecules is essential for screening programs. flinders.edu.auresearchgate.net

Applications in Coordination and Organometallic Chemistry

The field of coordination chemistry heavily relies on ligands that can form stable complexes with metal ions, leading to materials with tailored electronic, magnetic, and optical properties. The 1,3-dione functional group is an excellent chelating agent, and this compound is no exception.

Design and Synthesis of Novel Metal Complexes and Ligands

This compound can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms of the dicarbonyl unit after deprotonation of the central carbon. This forms a stable six-membered chelate ring, a common coordination mode for β-diketonate ligands. ijcps.org The synthesis of such complexes is often straightforward, involving the reaction of the dione with a metal salt in the presence of a base. A wide variety of transition metals, lanthanides, and main group elements can be complexed. ijcps.orgresearchgate.net The piperidine substituents, while not directly involved in the primary coordination sphere, can influence the properties of the resulting complex, such as its solubility, stability, and steric bulk. The nitrogen atoms within the piperidine rings also offer potential secondary coordination sites, allowing the ligand to bridge multiple metal centers and form polynuclear complexes or coordination polymers.

| Metal Complex Type | Potential Metal Ions | Coordination Mode | Resulting Geometry (Example) |

| Mononuclear Complex | Cu(II), Ni(II), Fe(II), Zn(II) | Bidentate (O,O'-chelation) | Square Planar or Tetrahedral |

| Lanthanide Complex | Eu(III), Tb(III) | Bidentate (O,O'-chelation) | Square Antiprism |

| Polynuclear Complex | Mn(II), Co(II) | Bridging (via piperidine N) | Varies (e.g., Dimer, Polymer) |

This table illustrates the potential coordination behavior of this compound based on the known chemistry of analogous β-diketonate ligands.

Exploration of Optical and Electronic Properties in Metal Chelates

The formation of metal chelates with β-diketonate ligands can give rise to interesting and useful optical and electronic properties. The choice of the metal ion and the nature of the substituents on the ligand scaffold play a crucial role in tuning these characteristics. arizona.edumdpi.com For example, lanthanide complexes, particularly those of Europium(III) and Terbium(III), formed with β-diketonate ligands are known for their strong, sharp, and long-lived luminescence. scirp.org The organic ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the central metal ion, which then emits light at its characteristic wavelength (e.g., red for Eu(III)). scirp.org Complexes of this compound with these metals are expected to exhibit similar photoluminescent properties.

Furthermore, transition metal complexes can exhibit unique electronic properties. The ligand field splitting, which is the energy difference between the d-orbitals of the metal center, is influenced by the coordinating ligand and determines the complex's color, magnetic properties, and reactivity. mdpi.com The electronic properties of complexes involving this compound could be systematically studied by varying the central metal ion, providing insights into fundamental aspects of coordination chemistry.

| Property | Influencing Factors | Potential Application | Analogous System Example |

| Luminescence | Lanthanide Ion (e.g., Eu³⁺, Tb³⁺) | Light-emitting devices, bio-probes | Piperidinium Tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III) scirp.org |

| Color/UV-Vis Absorption | Transition Metal Ion, Ligand Field | Dyes, Pigments, Sensors | [Co(ddpd)₂]³⁺ (ddpd = expanded terpyridine) mdpi.com |

| Redox Activity | Metal Ion, Ligand π-system | Catalysis, Electronic Materials | Cu- and Pd-Tripyrrindione complexes arizona.edu |

This table outlines potential properties and applications of metal chelates of this compound based on reported data for similar ligand systems.

Contributions to Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties based on an understanding of intermolecular interactions. researchgate.net Hydrogen bonding is a primary tool in this field due to its strength and directionality. mdpi.com While this compound lacks strong hydrogen bond donors like O-H or N-H, it possesses multiple hydrogen bond acceptors (the two carbonyl oxygens) and numerous C-H bonds that can act as weak donors.

These weak C-H···O hydrogen bonds are instrumental in building supramolecular architectures. In the crystal structure of the closely related compound, 1-(piperidin-1-yl)butane-1,3-dione, C-H···O interactions link molecules into two-dimensional layered arrangements. nih.govnih.gov Similarly, in 3-oxo-3-(piperidin-1-yl)propanenitrile, C-H···O hydrogen bonds form chains of molecules throughout the crystal lattice. researchgate.net Given that this compound contains two piperidine rings and two carbonyl groups, it offers a greater number of these potential interaction sites. This allows for the formation of more complex and robust three-dimensional networks. By controlling crystallization conditions, it may be possible to direct the assembly of these molecules into specific, predictable patterns, thereby engineering crystals with tailored properties such as melting point, solubility, and morphology.

| Compound | Crystal System | Key Intermolecular Interaction | Resulting Supramolecular Motif |

| 1-(Piperidin-1-yl)butane-1,3-dione nih.gov | Monoclinic | C-H···O Hydrogen Bonds | 2D Layered Arrangement |

| 3-Oxo-3-(piperidin-1-yl)propanenitrile researchgate.net | Monoclinic | C-H···O Hydrogen Bonds | 1D Chains |

This table presents crystallographic data for compounds structurally related to this compound, illustrating the role of weak hydrogen bonds in forming supramolecular structures.

Construction of Self-Assembled Systems and Molecular Architectures

No specific research articles or data were found describing the use of This compound in the construction of self-assembled systems or complex molecular architectures. While described as a "versatile small molecule scaffold," this is a general classification and not indicative of specific applications in supramolecular chemistry. cymitquimica.com Research in this area has focused on analogous compounds, such as pyridyl derivatives, which form supramolecular structures through coordination with metal ions, a property not directly transferable to the piperidinyl variant.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

There is no available literature that specifically investigates the non-covalent interactions of This compound . Studies on related molecules have shown the presence of C-H···O hydrogen bonds that dictate their crystal packing. For instance, the crystal structure of 1-(piperidin-1-yl)butane-1,3-dione reveals a two-dimensional layered arrangement formed by such hydrogen bonds. nih.gov Similarly, research on 3-Oxo-3-(piperidin-1-yl)propanenitrile shows molecules linked by C—H⋯O hydrogen bonds. researchgate.net However, no such detailed structural analysis or investigation into halogen bonding or π-stacking is available for This compound itself.

Potential in Advanced Materials Science

The potential of This compound in advanced materials science remains unexplored in the current scientific literature. General theoretical studies on broader classes of piperidone derivatives suggest potential for nonlinear optical properties, but these findings are not specific to the compound . nih.gov

Development of Luminescent Materials (e.g., OLEDs)

No studies were identified that report on the luminescent properties of This compound or its application in Organic Light-Emitting Diodes (OLEDs). Research into luminescent materials has been conducted on structurally related compounds, such as metal complexes of 1,3-di(pyridin-2-yl)propane-1,3-dione, which exhibit fluorescence. researchgate.net However, the electronic properties of the pyridyl and piperidinyl rings are substantially different, meaning these luminescent properties cannot be extrapolated.

Application in Dye-Sensitized Solar Cells

There is no evidence in the reviewed literature to suggest that This compound has been investigated for use in dye-sensitized solar cells (DSSCs). The field of DSSCs utilizes a wide array of organic dyes and sensitizers, but this specific compound is not mentioned among them. rsc.orgmdpi.com

Emerging Research Directions and Interdisciplinary Investigations

Due to the absence of foundational research in the areas outlined above, there are no identifiable emerging research directions or interdisciplinary investigations currently focused on This compound . The compound remains a commercially available chemical scaffold, but its potential in advanced applications is yet to be explored by the scientific community.

Q & A

Q. What synthetic routes are optimal for preparing 1,3-Di(piperidin-1-yl)propane-1,3-dione, and how can purity be ensured?

The compound can be synthesized via Claisen condensation between piperidine-substituted acetyl precursors. For example, analogous β-diketones like 1,3-bis(4-methoxyphenyl)propane-1,3-dione are prepared by coupling substituted acetophenones and esters under basic conditions, followed by acid workup . Purification typically involves recrystallization from ethanol or chromatography. Purity (>95%) is confirmed via melting point analysis, NMR (e.g., δ ~6.7 ppm for enolic protons), and HPLC .

Q. How can the electronic and structural properties of this compound be characterized experimentally?

- Spectroscopy : UV-Vis (λmax ~280–320 nm for conjugated diketones) and IR (C=O stretches at ~1600–1700 cm⁻¹; enolic O-H at ~3000 cm⁻¹) .

- NMR : Distinct signals for diketone/enol tautomers (e.g., enolic proton at δ 6.7–7.0 ppm in CDCl₃) .

- X-ray crystallography : Use SHELX software for structure refinement. For example, related β-diketones crystallize in monoclinic systems with intermolecular hydrogen bonding .

Q. What safety protocols are critical when handling this compound?

GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) apply. Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere at 2–8°C. First aid includes oxygen administration for inhalation exposure and rinsing with water for skin/eye contact .

Advanced Research Questions

Q. How does this compound function in coordination chemistry, and what metal complexes can it form?

The diketone’s enolic form acts as a bidentate ligand, coordinating to metals via oxygen atoms. Analogous compounds (e.g., 1,3-diarylpropane-1,3-diones) form luminescent lanthanide complexes (e.g., Eu³⁺, Tb³⁺) with tunable emission properties. Stability constants (log K ~8–10) and ligand-field effects can be studied via spectrophotometric titrations and cyclic voltammetry .

Q. What mechanistic insights exist for its reactivity in 1,3-dipolar cycloadditions?

The diketone participates in regioselective cycloadditions with azomethine ylides or nitrones. For example, spirocyclic indole-pyrrolidine derivatives form via [3+2] reactions with >80% regioselectivity. Computational studies (DFT) reveal transition-state stabilization through electron-withdrawing effects of the piperidine groups .

Q. How do structural modifications (e.g., replacing piperidine with pyridine) impact its electronic properties?

Substituting piperidine (saturated) with pyridine (aromatic) increases conjugation, shifting UV-Vis absorption maxima by ~20 nm. Electrochemical studies show pyridine derivatives exhibit lower LUMO energies (−2.1 eV vs. −1.8 eV for piperidine analogs), enhancing electron-accepting capacity in charge-transfer complexes .

Q. What computational methods are effective for modeling its tautomeric equilibrium?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts enol tautomer dominance (>90%) in nonpolar solvents. Solvent effects (e.g., dielectric constant) shift equilibrium toward diketo forms, validated via NMR in DMSO-d₆ .

Key Research Gaps

- Toxicity Profiling : Limited data on ecotoxicology (e.g., EC₅₀ for aquatic organisms).

- Polymer Applications : Potential in photopolymerization (cf. indane-1,3-dione in 3D printing) remains unexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.